N-(2-Formyl-1-cyclohepten-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a cycloheptene ring and an acetamide functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 165.19 g/mol. The presence of the formyl group (–CHO) attached to the cycloheptene ring contributes to its reactivity and potential biological activity.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different properties.
Several synthetic routes can be employed to produce N-(2-formyl-1-cyclohepten-1-yl)acetamide:
N-(2-formyl-1-cyclohepten-1-yl)acetamide may find applications in various fields:
Several compounds share structural similarities with N-(2-formyl-1-cyclohepten-1-yl)acetamide. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Cyclohexenyl)acetamide | Contains a cyclohexene ring; more saturated | |
| N-(2-Cyclopentenyl)acetamide | Smaller ring structure; more reactive due to strain | |
| 4-Acetylcyclohexanamine | Features an acetyl group on a cyclohexane |
N-(2-formyl-1-cyclohepten-1-yl)acetamide is unique due to its combination of a seven-membered ring and a formyl group, which may offer distinct reactivity patterns compared to other acetamides. Its potential applications in pharmaceuticals and organic synthesis highlight its significance in chemical research.